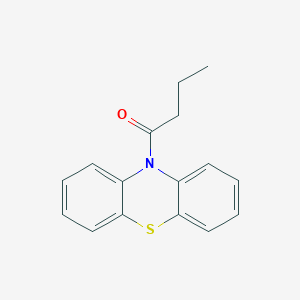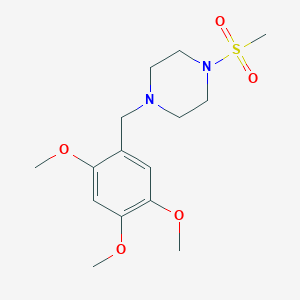
1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has gained popularity due to its psychoactive effects. TFMPP is commonly used as a recreational drug, but it also has potential applications in scientific research.
作用机制
The mechanism of action of 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with the serotonin receptor 5-HT2A. This compound acts as an agonist at this receptor, which leads to an increase in serotonin neurotransmission. This increase in serotonin activity is thought to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. This compound has also been shown to cause changes in mood, perception, and cognition. These effects are thought to be due to the activation of the serotonin receptor 5-HT2A.
实验室实验的优点和局限性
1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and is readily available. This compound is also a selective agonist for the serotonin receptor 5-HT2A, which allows researchers to study the effects of serotonin activity on specific physiological and behavioral processes. However, this compound also has limitations as a research tool. Its psychoactive effects can make it difficult to control for confounding variables, and its use in animal studies may raise ethical concerns.
未来方向
There are several future directions for research on 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the role of this compound in the regulation of circadian rhythms and sleep. This compound has been shown to affect the activity of the suprachiasmatic nucleus, which is the master clock of the body. Further research in this area may lead to the development of new treatments for sleep disorders.
Another area of interest is the use of this compound in the study of the serotonin system. This compound is a selective agonist for the serotonin receptor 5-HT2A, but there are other serotonin receptors that may also be involved in the regulation of mood, cognition, and perception. Further research on the effects of this compound on other serotonin receptors may lead to a better understanding of the role of serotonin in these processes.
In conclusion, this compound is a synthetic chemical compound that has potential applications in scientific research. Its synthesis method has been optimized to improve yield and purity. This compound has been shown to have agonistic activity at the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. Further research on this compound may lead to new treatments for sleep disorders and a better understanding of the role of serotonin in the brain.
合成方法
The synthesis of 1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 2,4,5-trimethoxybenzyl chloride with piperazine in the presence of sodium hydride and dimethyl sulfoxide. The resulting product is then treated with methylsulfonyl chloride to obtain this compound. This synthesis method has been optimized to improve the yield and purity of this compound.
科学研究应用
1-(methylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to have agonistic activity at the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. This compound has also been used in studies on the effects of serotonin agonists on the regulation of body temperature and circadian rhythms.
属性
IUPAC Name |
1-methylsulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-20-13-10-15(22-3)14(21-2)9-12(13)11-16-5-7-17(8-6-16)23(4,18)19/h9-10H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEHPICEARKQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)S(=O)(=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)

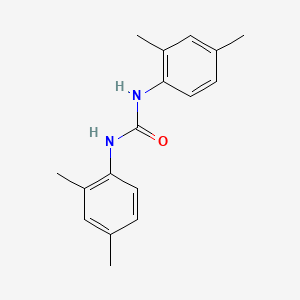
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)
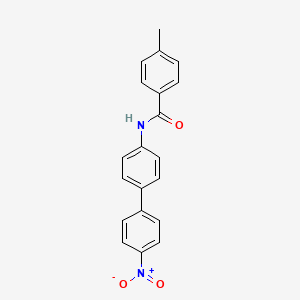
![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
![dimethyl 2-{[(4-methylphenyl)acetyl]amino}terephthalate](/img/structure/B5850721.png)

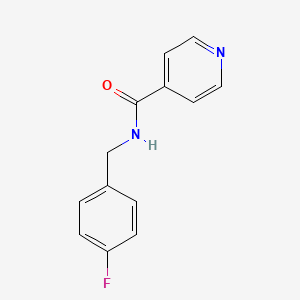
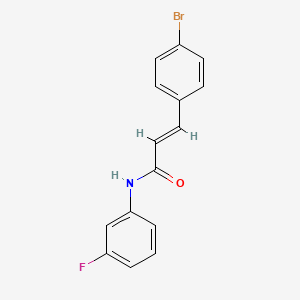
![2-{allyl[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5850758.png)
